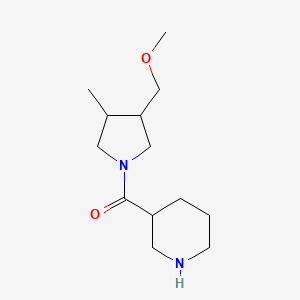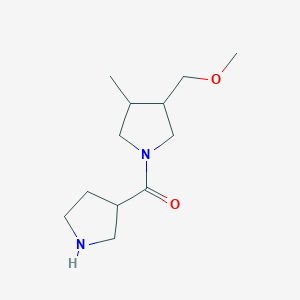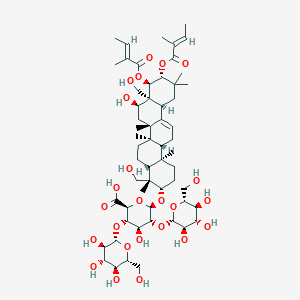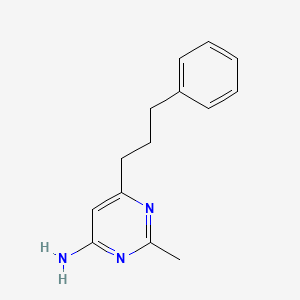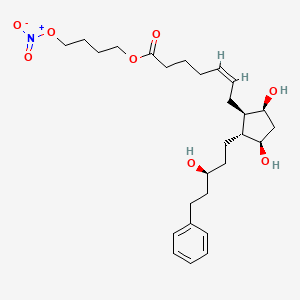
2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of iodine, isopropyl, and methyl groups on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 4-iodo-1-isopropyl-5-methyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial during industrial production to minimize exposure to hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-iodo-1-methyl-1H-pyrazole
- 4-iodo-1-isopropyl-1H-pyrazole
- 4-iodo-1H-pyrazole
Uniqueness
2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is unique due to the combination of pyrazine and pyrazole rings, along with the specific substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H13IN4 |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
2-(4-iodo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine |
InChI |
InChI=1S/C11H13IN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3 |
InChI-Schlüssel |
HYROZHPVUTWGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



